
Acetic acid;1,3,5-trimethyl-2-methylidenecyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;1,3,5-trimethyl-2-methylidenecyclohexan-1-ol is a chemical compound that belongs to the class of organic compounds known as cycloalkanes. Cycloalkanes are hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclohexane ring with three methyl groups and a methylene group attached, along with an acetic acid functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,3,5-trimethyl-2-methylidenecyclohexan-1-ol can be achieved through various organic synthesis techniques. One common method involves the alkylation of a cyclohexane derivative with appropriate reagents to introduce the methyl and methylene groups. The acetic acid functional group can be introduced through esterification or other suitable reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis processes. These processes may include the use of catalysts to enhance reaction rates and yields. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;1,3,5-trimethyl-2-methylidenecyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (OH⁻, NH₃)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Acetic acid;1,3,5-trimethyl-2-methylidenecyclohexan-1-ol has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid;1,3,5-trimethyl-2-methylidenecyclohexan-1-ol involves its interaction with molecular targets and pathways within biological systems. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The specific pathways and targets involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane: A simple cycloalkane with a six-membered ring.
1,3,5-Trimethylcyclohexane: A cyclohexane derivative with three methyl groups.
2-Methylidenecyclohexanol: A cyclohexane derivative with a methylene and hydroxyl group.
Uniqueness
Acetic acid;1,3,5-trimethyl-2-methylidenecyclohexan-1-ol is unique due to its combination of functional groups and ring structure. This uniqueness imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
89441-66-7 |
|---|---|
Formule moléculaire |
C12H22O3 |
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
acetic acid;1,3,5-trimethyl-2-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C10H18O.C2H4O2/c1-7-5-8(2)9(3)10(4,11)6-7;1-2(3)4/h7-8,11H,3,5-6H2,1-2,4H3;1H3,(H,3,4) |
Clé InChI |
WQJOTBJFPTWQIC-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C(=C)C(C1)(C)O)C.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


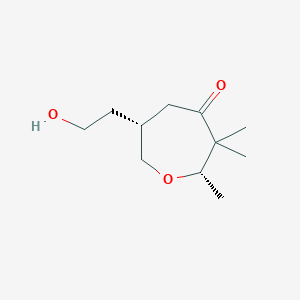
![5-Benzoyl-1-methyl-2,4-diphenyl-1H-pyrido[1,2-a][1,3]diazepin-6-ium iodide](/img/structure/B14399178.png)

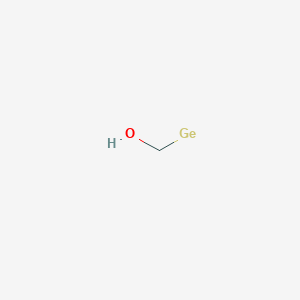
![1,1,1-Trichloro-3-[(prop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B14399196.png)
![2-(Piperidin-1-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14399198.png)
![3-[4-(2-Nitrobenzamido)piperidin-1-yl]propyl methanesulfonate](/img/structure/B14399201.png)
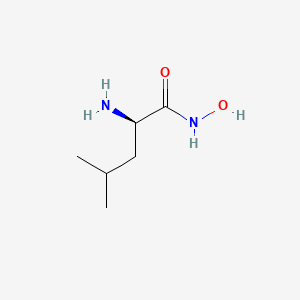
![6-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]-1H-benzimidazole](/img/structure/B14399217.png)
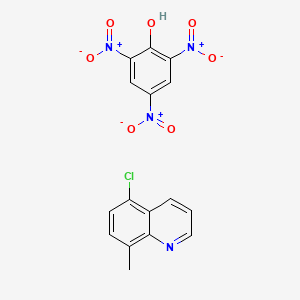
![1-Fluoro-3-[1-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14399222.png)
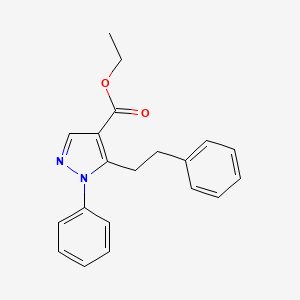
![N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-N-(dimethoxyphosphoryl)glycine](/img/structure/B14399233.png)
![[(1R,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]methanol;methanesulfonic acid](/img/structure/B14399241.png)
